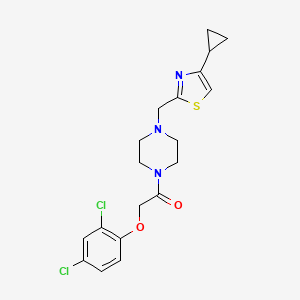

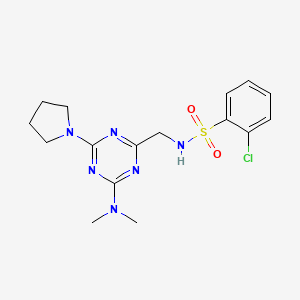

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including anticancer and antituberculosis properties, as demonstrated by the synthesis and biological evaluation of various piperazine-containing compounds .

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. One approach involves the reductive amination method using sodium triacetoxyborohydride to yield piperazine derivatives, as described in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . Another method includes the aminomethylation of phenylethanone with paraformaldehyde and substituted piperazines, followed by a reaction with cyclohexylmagnesium halide to produce secondary aminopropanols . Additionally, electrochemical synthesis has been employed, where the oxidation of hydroxyphenyl piperazin-1-yl ethanone in the presence of nucleophiles leads to arylthiobenzazoles .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with various substituents influencing their biological activity. For instance, the three-dimensional structure of enaminone derivatives containing piperazine or morpholine moieties has been confirmed by single-crystal X-ray crystallography . These structural analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions. For example, the electrochemical oxidation of hydroxyphenyl piperazin-1-yl ethanone can participate in a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted products . The Biginelli reaction is another example, where enaminones react with urea and different substituted benzaldehydes to produce dihydropyrimidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve high yields . The formation of hydrochlorides from the corresponding bases indicates the basic nature of these compounds, which is a common characteristic of piperazine derivatives .

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

- A study by Gan, Fang, & Zhou (2010) investigated a series of azole-containing piperazine derivatives, finding that they exhibited moderate to significant antibacterial and antifungal activities in vitro.

Anticancer Activities

- Yurttaş, Demirayak, Ilgın, & Atlı (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and found them to be promising antiproliferative agents against breast cancer cells.

- Ahmed, Molvi, & Khan (2017) synthesized novel piperazine derivatives that showed in vitro anti-inflammatory activity and moderate anti-cancer effects.

- Mallikarjuna, Padmashali, & Sandeep (2014) reported the synthesis of piperazine derivatives with significant anticancer and antituberculosis activities.

Antipsychotic Potential

- Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik (2014) found that 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives exhibited considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential antipsychotic applications.

Green Chemistry and Synthesis

- Said, Messali, Rezki, Al-Soud, & Aouad (2020) reported an eco-friendly microwave-assisted synthesis method for piperazine derivatives, indicating advancements in green chemistry techniques.

Electrochemical Synthesis

- Amani & Nematollahi (2012) explored electrochemical synthesis involving piperazine derivatives, highlighting the method's potential for creating new compounds.

Other Pharmaceutical Applications

- Díaz et al. (2020) synthesized a σ1 receptor antagonist with potential for pain management.

- Kumar et al. (2017) investigated the antidepressant and antianxiety activities of novel piperazine derivatives.

Propriétés

IUPAC Name |

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O2S/c20-14-3-4-17(15(21)9-14)26-11-19(25)24-7-5-23(6-8-24)10-18-22-16(12-27-18)13-1-2-13/h3-4,9,12-13H,1-2,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMINMIWRURPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)

![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)

![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)

![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3003968.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)